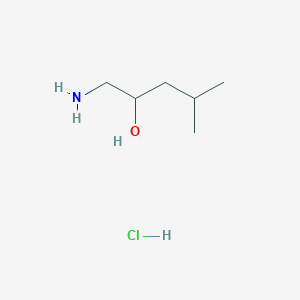

1-Amino-4-methylpentan-2-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-amino-4-methylpentan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-5(2)3-6(8)4-7;/h5-6,8H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBZLSXZOOFIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reduction of 4-Methyl-2-pentanone with Ammonia or Amine Source

Methodology : The most common synthetic approach involves the reduction of 4-methyl-2-pentanone (a ketone) in the presence of an ammonia source or amine derivative. Sodium borohydride (NaBH4) is frequently used as the reducing agent under mild conditions (room temperature to slightly elevated temperatures, typically 20–40°C). This reductive amination converts the ketone group to a hydroxyl group and introduces the amino group simultaneously or sequentially.

-

- Temperature: 20–40°C

- Solvent: Ethanol or methanol for solubility and reaction control

- Amine source: Ammonia gas or ammonium salts

- Reducing agent: Sodium borohydride (NaBH4) or catalytic hydrogenation methods

Outcome : The product is 1-amino-4-methylpentan-2-ol, which can be converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Catalytic Hydrogenation

Industrial Scale Synthesis : Catalytic hydrogenation of 4-methyl-2-pentanone in the presence of ammonia and a suitable catalyst such as palladium on carbon (Pd/C) is an efficient industrial method. This process is carried out under hydrogen pressure in a high-pressure reactor.

-

- Catalyst: Pd/C (5–10%)

- Temperature: 50–80°C

- Pressure: 3–10 atm hydrogen

- Ammonia: Excess ammonia or ammonium salts to ensure amination

- Solvent: Alcohols or water-alcohol mixtures

Advantages : This method offers scalability, higher yields, and purity. The catalytic hydrogenation also favors stereoselective reduction, which is important for the chiral nature of the product.

Biocatalytic Approaches (Emerging Method)

Enzymatic Reduction : Ketoreductases or amine dehydrogenases can catalyze the reduction and amination steps under mild conditions, producing enantiomerically pure amino alcohols.

Benefits : High enantiomeric excess (>90%), environmentally friendly, and mild reaction conditions.

Challenges : Requires optimization of enzyme sources and reaction parameters for industrial feasibility.

Formation of Hydrochloride Salt

After synthesis of the free base 1-amino-4-methylpentan-2-ol, the hydrochloride salt is typically formed by bubbling dry hydrogen chloride gas into a solution of the amino alcohol in an organic solvent (e.g., ethanol) or by adding hydrochloric acid under controlled pH conditions (pH 4–6).

The resulting hydrochloride salt is isolated by crystallization or precipitation, yielding a white crystalline solid with improved stability and handling properties.

Summary of Preparation Methods and Conditions

| Preparation Method | Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Reductive amination with NaBH4 | 4-methyl-2-pentanone, NH3, NaBH4, EtOH | Mild conditions, simple setup | Moderate yields (50–80%) |

| Catalytic hydrogenation | 4-methyl-2-pentanone, NH3, Pd/C, H2 | Scalable, high purity, efficient | Requires high-pressure reactor |

| Biocatalytic synthesis | Ketoreductases, amine dehydrogenases | High enantioselectivity, green | Emerging, requires optimization |

| Hydrochloride salt formation | HCl gas or HCl in solvent | Stable crystalline product | Controlled pH critical |

Reaction Mechanism Insights

Reductive Amination : The ketone carbonyl is first converted to an imine or iminium intermediate by reaction with ammonia. Subsequent reduction by NaBH4 or catalytic hydrogenation yields the amino alcohol.

Catalytic Hydrogenation : Simultaneous hydrogenation of the ketone and amination occurs on the catalyst surface, favoring the formation of the chiral amino alcohol.

Hydrochloride Salt Formation : Protonation of the amino group with HCl stabilizes the compound as a salt, enhancing solubility and crystallinity.

Purification and Characterization

Purification : Recrystallization from ethanol/water mixtures or chromatographic techniques (silica gel chromatography with solvents like dichloromethane/methanol/ammonia) are used to obtain pure hydrochloride salt.

-

- NMR Spectroscopy : ¹H NMR signals at δ 1.2–1.4 ppm (methyl groups), δ 3.4–3.6 ppm (CH-OH), δ 2.8–3.0 ppm (NH2)

- FT-IR : N–H stretches (2500–3300 cm⁻¹), O–H stretches, and characteristic C–N vibrations

- Mass Spectrometry : Confirms molecular weight and purity

- X-ray Crystallography : Confirms hydrochloride salt structure and hydrogen bonding network

Detailed Research Findings and Comparative Data

| Parameter | Reductive Amination (NaBH4) | Catalytic Hydrogenation (Pd/C) | Biocatalytic Synthesis |

|---|---|---|---|

| Temperature | 20–40°C | 50–80°C | Ambient to 37°C |

| Pressure | Atmospheric | 3–10 atm H2 | Atmospheric |

| Yield (%) | 50–80 | 70–90 | Variable, up to 90+ |

| Enantiomeric Excess (ee) (%) | Moderate (racemic mixture) | Moderate to good | High (>90%) |

| Scalability | Laboratory scale | Industrial scale | Emerging |

| Environmental Impact | Moderate (chemical waste) | Moderate (catalyst recycling) | Low (biocatalyst, aqueous) |

Analyse Chemischer Reaktionen

1-Amino-4-methylpentan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Amino-4-methylpentan-2-ol hydrochloride serves as a crucial building block in organic synthesis. It is utilized to prepare more complex molecules through various chemical reactions, including:

- Oxidation : Converts to corresponding ketones or aldehydes using agents like potassium permanganate.

- Reduction : Forms primary or secondary amines using reducing agents such as lithium aluminum hydride.

- Substitution : Undergoes nucleophilic substitutions where the amino group is replaced by other functional groups.

Biology

The compound is studied for its potential biological activity, particularly its interactions with biomolecules. Its chiral nature allows it to engage in specific enzyme and receptor interactions, which may modulate biological pathways. Notable biological activities include:

- Enzyme Modulation : Acts as a competitive inhibitor for certain enzymes, suggesting therapeutic applications in drug design.

- Antioxidant Properties : The hydroxyl group contributes to its ability to mitigate oxidative stress.

Medicine

Research indicates that 1-amino-4-methylpentan-2-ol hydrochloride has potential therapeutic effects. It is investigated as a precursor for synthesizing pharmaceutical compounds and may have applications in treating various conditions due to its ability to interact with specific biological targets.

Industry

In industrial contexts, this compound is used as an intermediate in producing specialty chemicals. Its unique properties make it valuable for synthesizing various chemical products.

Case Study 1: Enzyme Interaction

A study focused on the interaction of 1-amino-4-methylpentan-2-ol hydrochloride with specific enzymes revealed that it could modulate enzyme activity through competitive inhibition. This finding suggests a potential application in designing enzyme inhibitors for therapeutic purposes.

Case Study 2: Antioxidant Activity

Research investigating the antioxidant properties of this compound demonstrated its effectiveness in reducing oxidative stress markers in cellular models. The presence of the hydroxyl group plays a significant role in this activity, indicating further exploration for therapeutic uses.

Wirkmechanismus

The mechanism of action of 1-Amino-4-methylpentan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-4-methylpentan-1-amine Hydrochloride

- Molecular Formula: C₇H₁₇NO·HCl

- Molecular Weight : 167.67 g/mol

- Key Features: Contains a methoxy group at position 4 instead of a hydroxyl group. Synthesized via a multi-step process involving KH-mediated methylation and hydrogenolysis .

- Yield : 51% (Preparation 113) .

- 1H NMR Data : δ 7.94 (DMSO-d6), indicative of amine protonation and methoxy group presence .

4-Amino-4-methylpentan-1-ol (Isomer)

3-Amino-4-methyl-pentan-1-ol

- Molecular Formula: C₆H₁₅NO

- Purity : 95% (MFCD07366611) .

- Application: Used in peptide synthesis due to its β-amino alcohol structure.

Pharmacologically Active Amine Hydrochlorides

Memantine Hydrochloride

- Molecular Formula : C₁₂H₂₁N·HCl

- Application : NMDA receptor antagonist for Alzheimer’s disease.

- Structural Contrast: Bulky adamantane group enhances blood-brain barrier penetration, unlike the linear chain of 1-amino-4-methylpentan-2-ol .

Dopamine Hydrochloride

- Molecular Formula: C₈H₁₁NO₂·HCl

- Solubility: Freely soluble in water and methanol; used as a cardiovascular stimulant .

- Key Difference: Catechol ring structure enables receptor binding, absent in 1-amino-4-methylpentan-2-ol .

Pentylone Hydrochloride

- Molecular Formula: C₁₃H₁₇NO₃·HCl

- Application: Psychoactive research chemical with a benzodioxole moiety, highlighting divergent applications compared to non-aromatic amines .

Deuterated and Specialty Analogs

4-Amino-1-pentanol-d4 Hydrochloride

- Molecular Formula: C₅H₁₀D₄NO·HCl

- Application : Deuterated variant used in analytical method validation for hydroxychloroquine production .

Comparative Data Table

Biologische Aktivität

1-Amino-4-methylpentan-2-ol hydrochloride, also known as (2S)-1-amino-4-methylpentan-2-ol hydrochloride, is a chiral amino alcohol with significant biological activity. Its unique structure, characterized by both an amino group and a hydroxyl group, allows it to engage in various biochemical interactions. This article explores the compound's biological activity, including its mechanisms, applications, and relevant research findings.

- Molecular Formula : C6H15ClN2O

- Molecular Weight : 153.65 g/mol

- Appearance : White crystalline solid at room temperature

The compound's chiral nature means it can exist in different enantiomeric forms, which may exhibit distinct biological activities.

1-Amino-4-methylpentan-2-ol hydrochloride's biological activity is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with various biomolecules. The presence of the amino group allows for potential interactions with proteins and enzymes, influencing their activity and stability.

Key Mechanisms:

- Enzyme Modulation : The compound may act as a modulator of enzyme activity, potentially enhancing or inhibiting specific metabolic pathways.

- Protein Interactions : Its structural similarity to amino acids suggests a role in protein synthesis or modification.

Biological Activity Overview

Research indicates that 1-amino-4-methylpentan-2-ol hydrochloride has several potential biological activities:

- Antioxidant Properties : The hydroxyl group contributes to its ability to act as a reducing agent, which may help mitigate oxidative stress in biological systems.

- Therapeutic Potential : Predictive models suggest interactions with specific biological targets that could enhance its therapeutic applications in drug development.

- Toxicological Considerations : While the compound shows promise, it also warrants caution due to potential skin and eye irritation effects .

Research Findings and Case Studies

Recent studies have focused on the compound's interactions with biomolecules and its potential therapeutic applications:

Case Study: Enzyme Interaction

A study examining the interaction of 1-amino-4-methylpentan-2-ol hydrochloride with specific enzymes revealed that it could modulate enzyme activity through competitive inhibition. This finding suggests a possible application in designing enzyme inhibitors for therapeutic purposes.

Applications

The compound finds applications across several fields:

- Medicinal Chemistry : As a precursor in drug synthesis and development.

- Biochemistry : In studies related to enzyme mechanisms and protein-ligand interactions.

- Industrial Chemistry : Used as an intermediate in producing specialty chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.